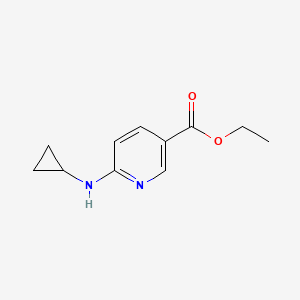
6-Cyclopropylamino-nicotinic acid ethyl ester
Cat. No. B8567101
M. Wt: 206.24 g/mol
InChI Key: JCDPQEUARHRVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273773B2
Procedure details


A mixture of 332 (0.71 g, 3.44 mmol, 1M NaOH (6.89 mL, 6.89 mmol) and EtOH (10 mL) was stirred and heated to 80° for 2 h. The solvent was evaporated and the residue dissolved in H2O and the pH adjusted to ca. 2. The resulting precipitate was filtered, washed with water, air dried. to afford 168 mg of 6-cyclopropylamino-nicotinic acid (334) as a white powder.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[CH:15]=[CH:14][C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>CCO>[CH:1]1([NH:4][C:5]2[CH:15]=[CH:14][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=2)[CH2:3][CH2:2]1 |f:1.2|
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 80° for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in H2O
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NC1=NC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 168 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
